3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine
Description
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine (CAS: 952182-14-8, molecular formula: C₁₁H₁₃BrN₄, molecular weight: 281.16) is a fused heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with bromine at position 3 and a piperidine group at position 6 . Its synthesis involves nucleophilic substitution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with piperidine under basic conditions, achieving a high yield of 96% . The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the piperidine group contributes to solubility and target binding in pharmacological contexts .
Properties
IUPAC Name |
3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIHOUTZDWHDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoimidazo[1,2-b]pyridazine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-b]pyridazine core .
Scientific Research Applications
Cancer Treatment
One of the most promising applications of 3-bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is in the field of oncology. Research has indicated that compounds with imidazo[1,2-b]pyridazine scaffolds exhibit potent inhibitory effects on various cancer cell lines. For instance:
- c-Met Kinase Inhibition : Similar derivatives have shown selective inhibition of c-Met kinases, which are implicated in several cancers. A compound structurally related to this compound demonstrated an IC50 value of 0.005 µM against c-Met, indicating strong potential for development as a cancer therapeutic .
- Preclinical Candidates : The compound has been considered a preclinical candidate for the treatment of metastatic non-small cell lung cancer and other malignancies. Its favorable pharmacokinetic properties enhance its viability as a therapeutic agent .
Neurological Disorders
The imidazo[1,2-b]pyridazine framework has also been investigated for its neuroprotective effects:
- Huntington’s Disease : Compounds containing this scaffold have been explored as modulators for Huntington’s disease, showing promise in altering disease progression through specific molecular interactions .
- Janus Kinase Inhibitors : The compound has been studied for its potential as a Janus kinase inhibitor, which could be beneficial in treating various inflammatory and autoimmune disorders .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties:
- Activity Against Leishmania : Some studies have reported that related compounds exhibit significant activity against Leishmania species, suggesting potential use in treating leishmaniasis .
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) studies conducted on this class of compounds have revealed that modifications at specific positions can greatly influence their biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperidine ring | Enhances potency against c-Met |
| Variation in halogen groups | Alters solubility and bioavailability |
| Functional group changes | Impacts selectivity towards target receptors |
These insights are crucial for the rational design of more effective derivatives.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound class:
- A study focusing on the synthesis and functionalization of imidazo[1,2-b]pyridazines demonstrated successful modifications leading to enhanced activity against targeted kinases .
- Another research effort evaluated the pharmacodynamics of related compounds in vivo, showcasing their potential efficacy in treating various forms of cancer and inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine involves the inhibition of specific kinases, such as TAK1 kinase. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
*Estimated based on pyrrolidine analog data .
- The piperidine and pyrrolidine derivatives share identical XLogP values (2.3), suggesting similar membrane permeability.
AChE Inhibition
Bromine’s electron-withdrawing nature may reduce binding affinity compared to nitro groups, but it offers versatility for late-stage modifications (e.g., Suzuki couplings) to optimize activity .
Kinase Inhibition
In IKKβ inhibition studies, imidazo[1,2-b]pyridazines with 3-bromo and 6-amine substituents demonstrate high kinase selectivity. For example, derivatives with piperidine groups showed improved TNF-α inhibition in THP-1 cells, attributed to enhanced hydrophobic interactions with the kinase’s ATP-binding pocket .
Biological Activity
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13BrN4. The compound features a bromine atom at the 3-position and a piperidinyl group at the 6-position, which significantly influences its biological properties and interactions with target proteins.
The primary mechanism of action for this compound involves the inhibition of specific kinases , notably TAK1 kinase. TAK1 is implicated in various signaling pathways related to cell growth, differentiation, and apoptosis. By binding to the active site of TAK1, this compound prevents phosphorylation events that lead to kinase activation, thereby disrupting downstream signaling pathways associated with tumor growth and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- IC50 Values : Inhibitory concentration values for certain cancer cell lines have been reported below 10 nM, indicating strong potency .
Inhibition of Malaria Parasites
Further studies have explored its potential as an antimalarial agent. A series of imidazopyridazine derivatives were optimized for activity against Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1). The best compounds exhibited IC50 values less than 10 nM against PfCDPK1 and EC50 values down to 12 nM in in vitro assays against the malaria parasite . However, challenges with ADME (absorption, distribution, metabolism, excretion) properties limited their efficacy in vivo.
Structure-Activity Relationship (SAR)
The presence of the piperidinyl group enhances the binding affinity of this compound to its biological targets. Variations in substitution patterns on the imidazo[1,2-b]pyridazine scaffold can lead to different biological activities. For example:
| Compound | Target | IC50 (nM) | Remarks |
|---|---|---|---|
| Compound A | TAK1 | <10 | High potency |
| Compound B | PfCDPK1 | <10 | Effective against malaria |
| Compound C | Various cancer lines | <12 | Broad-spectrum anticancer activity |
Case Study 1: Kinase Inhibition
In a study focused on optimizing imidazopyridazine inhibitors for cancer treatment, researchers identified that structural modifications could enhance both potency and selectivity against kinases like TAK1. The modifications aimed at improving solubility and permeability while maintaining strong inhibitory effects .
Case Study 2: Antimalarial Efficacy
In another investigation involving P. falciparum, compounds derived from the imidazopyridazine scaffold were tested in murine models. Despite showing excellent in vitro activity, the compounds struggled with bioavailability issues when administered orally. This highlights the need for further optimization to improve pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the efficient synthetic routes for 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine and its derivatives?
- Methodological Answer : A robust procedure involves coupling 3-bromoimidazo[1,2-b]pyridazine with piperidine under Buchwald-Hartwig amination conditions. Key steps include Pd(OAc)₂ catalysis, Xantphos as a ligand, and Cs₂CO₃ as a base in refluxing dioxane (70–85% yield). Post-reaction purification via silica gel chromatography ensures high purity . For C-6 amination, optimized protocols use Pd₂(dba)₃ and BINAP ligands, achieving yields up to 84% under inert atmospheres .
Q. How can spectroscopic techniques (e.g., HRMS, IR) be optimized for characterizing imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for confirming molecular formulas (e.g., C₁₂H₁₁N₅Br, [M+H]⁺ observed at 304.0188 vs. calculated 304.0198, Δ = -3.4 ppm). IR spectroscopy identifies functional groups, such as sp²/sp³ C–H stretches (2923–3090 cm⁻¹) and aromatic ring vibrations (1499–1589 cm⁻¹). Multi-nuclear NMR (¹H, ¹³C) resolves regiochemistry, particularly for piperidinyl substituents .
Q. What purification strategies are recommended for imidazo[1,2-b]pyridazine derivatives with high halogen content?
- Methodological Answer : Halogenated derivatives often require gradient elution chromatography (e.g., 10–50% EtOAc/hexane) to separate brominated byproducts. Recrystallization from EtOH/H₂O or CH₂Cl₂/hexane improves crystallinity. Purity validation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) is essential, with UV detection at 254 nm .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-rich piperidinyl group at C-6 activates the C-3 bromine toward Suzuki-Miyaura couplings. Computational studies (DFT) suggest that electron-donating substituents lower the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. Contrastingly, electron-withdrawing groups at C-6 reduce reactivity, necessitating higher catalyst loadings or microwaves .
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated with experimental data to optimize synthesis?
- Methodological Answer : Tools like the Artificial Force Induced Reaction (AFIR) method predict viable pathways for C–N bond formation. For example, transition-state modeling of Pd-catalyzed amination identifies optimal ligand/base combinations (e.g., Xantphos/Cs₂CO₃). Experimental validation via high-throughput screening (96-well plates) refines computational predictions, reducing trial-and-error iterations .
Q. What strategies resolve contradictions in bromination efficiency of 3-bromoimidazo[1,2-b]pyridazine-based brominating agents?
- Methodological Answer : Bromination efficiency varies with substrate electronics. For electron-deficient arenes, 3-bromoimidazo[1,2-b]pyridazine-bromine complexes act as mild electrophilic brominators (e.g., 60–75% yield for nitrated aromatics). In contrast, electron-rich substrates require harsher conditions (e.g., DMF, 80°C). Mechanistic studies (UV-Vis, cyclic voltammetry) correlate bromine release kinetics with substituent effects .
Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[1,2-b]pyridazine-based kinase inhibitors?
- Methodological Answer : SAR relies on systematic C-6 substituent variation (e.g., alkyl, aryl, heterocyclic groups) coupled with kinase inhibition assays (e.g., IC₅₀ measurements). For Rho kinase inhibitors, 6-amino derivatives show enhanced selectivity over PKC isoforms. Molecular docking (AutoDock Vina) identifies key hydrogen bonds with kinase hinge regions, validated by mutagenesis studies .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs) to confirm assignments .
- Reaction Optimization : Use DoE (Design of Experiments) to assess temperature, solvent, and catalyst interactions .
- Safety : Halogenated intermediates require handling in fume hoods with PPE (nitrile gloves, goggles) due to H315/H319 hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
